Dioctyl phthalate
Overview
Description
Dioctyl phthalate (DOP), also known as Bis(2-ethylhexyl) phthalate, DEHP, and Phthalic acid bis(2-ethylhexyl ester), is a non-volatile solvent primarily used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS), and polyisoprene (PI) . It is a clear, colorless liquid that improves the flexibility, durability, and resistance to high and low temperatures of these polymers .
Synthesis Analysis
The synthesis of DOP involves the reaction of phthalic anhydride (PA) with 2-ethyl hexanol (2-EH). The process begins with the formation of mono-(2-ethylhexyl) phthalate (MEHP) followed by further esterification between MEHP and 2-EH to generate DOP . The second reaction is reversible and is the controlling step . The synthesis process can be optimized by adjusting factors such as the catalyst amount, molar ratio of 2-ethyl hexanol to phthalic anhydride, and reaction time .Molecular Structure Analysis
The molecular structure of DOP consists of a phthalate core with two 2-ethylhexyl groups attached via ester linkages .Chemical Reactions Analysis
DOP is primarily used as a plasticizer in PVC, where it embeds itself between the chains of polymers, spacing them apart, or swelling them, thus significantly lowering the glass transition temperature for the plastic and making it softer .Physical And Chemical Properties Analysis
DOP is a liquid at room temperature with a molecular weight of 390.6. It has a boiling point of 386°C and a specific gravity of 0.980 at 25°C .Scientific Research Applications
Degradation in Wastewater Treatment
Dioctyl phthalate (DEHP) is one of the most representative endocrine disrupting compounds and is difficult to remove due to its bio-refractory characteristic . A study applied an immobilization technology in a Membrane Bioreactor (MBR) system to improve the degradation of DEHP . The degradation efficiency of DEHP was significantly improved and the number of degradation genes increased by 1/3 .
Plasticizers in Industry
Phthalate plasticizers, such as dioctyl phthalate (DOP), have the earliest use, the best performance, the broadest application, and the most production globally . They are fundamental raw materials for a number of strategic industries . A plasticizer is a manufacturing additive for polyvinyl chloride (PVC) resins, 40–50% in the final soft PVC articles .
Toxicity Studies
Despite the increasingly wider uses, the toxicity of plasticizers has attracted a great deal of global attention with the focus on their side effects on the embryos, kidneys, hearts, livers, and reproductive systems of mammals . Phthalate compounds are a family of substances that can accumulate in the human body, are potentially mutagenic, carcinogenic, and teratogenic, and can cause damage to livers and kidneys after long-term exposure to them .
Enhancement of Volatile Fatty Acids Production
Research indicates that DOP mainly enhances the hydrolysis, acidification, and related enzyme activity of sludge . The microorganisms that produce Volatile Fatty Acids (VFAs), such as Clostridium and Conexibacter, are also enriched under DOP exposure .
Improvement of Flexibility and Extensibility of Polymeric Materials
Phthalates (PAEs), such as dioctyl phthalate (DOP), are primarily utilized as plasticizers to improve the flexibility and extensibility of polymeric materials in the plastic industry .
Applications in Various Consumer Products
As a type of commodities, plasticizers are widely applied in hundreds of areas in our economics and society, including tubes, plastics, adhesives, celluloses, lubricants, inks, paints, toys, food wraps, personal care articles (such as nail oils, hair sprays, soaps, and shampoos), etc .
Mechanism of Action
Safety and Hazards
Exposure to DOP can occur through inhalation, ingestion, skin, and/or eye contact. Symptoms of exposure can include eye and mucous membrane irritation. In animals, liver damage and teratogenic effects have been observed . It is recommended to avoid breathing its gas, fume, vapors, or spray, and to prevent skin contact by maintaining a safe distance and wearing suitable protective equipment/clothing .
Future Directions
properties
IUPAC Name |
dioctyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUGAXCHLFZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Record name | DI-N-OCTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID1021956 | |
Record name | Di-n-octyl phthalate | |
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Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
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Physical Description |
Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |
Record name | DI-N-OCTYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |
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Boiling Point |
428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |
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Flash Point |
219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |
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Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |
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Vapor Pressure |
less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |
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Product Name |
Dioctyl phthalate | |
Color/Form |
Clear, oily liquid, Liquid at room temperature | |
CAS RN |
117-84-0, 8031-29-6 | |
Record name | DI-N-OCTYL PHTHALATE | |
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Record name | Dioctyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |
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Melting Point |
-13 °F (NTP, 1992), 25 °C, -13 °F | |
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Q & A
Q1: What is dioctyl phthalate (di-n-octyl phthalate) and what is it primarily used for?
A1: Dioctyl phthalate (DOP) is a compound commonly used as a plasticizer. Plasticizers like DOP are added to materials, primarily polyvinyl chloride (PVC), to increase their flexibility, transparency, and durability. [, , , , , ]
Q2: How does dioctyl phthalate affect the properties of PVC?
A2: Dioctyl phthalate enhances PVC's flexibility and workability by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material's free volume. This results in softer, more pliable PVC products. [, ]
Q3: Can dioctyl phthalate migrate from PVC products? If so, what factors influence this migration?
A3: Yes, dioctyl phthalate can migrate from PVC products into surrounding environments, including water and food. This migration is influenced by factors like temperature, contact time, the concentration of dioctyl phthalate in the PVC, and the thickness of the PVC film. [, , , ]
Q4: What are the environmental concerns associated with dioctyl phthalate?
A4: Dioctyl phthalate is considered an environmental contaminant due to its widespread use and potential for leaching from products. Studies are ongoing to assess its ecotoxicological effects and develop strategies to minimize its negative impact. []
Q5: Are there alternative plasticizers to dioctyl phthalate?
A5: Yes, researchers are investigating alternative plasticizers to address concerns about dioctyl phthalate. Some alternatives include epoxidized cottonseed oil and epoxidized soybean oil. These alternatives are being evaluated for their performance, cost, and environmental impact. [, ]
Q6: What is the molecular formula and weight of dioctyl phthalate?
A6: The molecular formula of dioctyl phthalate is C24H38O4, and its molecular weight is 390.56 g/mol. []
Q7: How is dioctyl phthalate synthesized?
A7: Dioctyl phthalate is synthesized through the esterification reaction of phthalic anhydride with 2-ethylhexanol. Various catalysts can be used for this reaction, including sulfuric acid, p-toluenesulfonic acid, and solid superacids like SO42-/TiO2/Ce(IV). [, , ]
Q8: Have there been studies on improving the catalytic synthesis of dioctyl phthalate?
A8: Yes, research has focused on developing more efficient and environmentally friendly catalysts for dioctyl phthalate synthesis. For example, solid superacid catalysts have shown promising results with high yields and reduced environmental impact compared to traditional acid catalysts. [, ]
Q9: Can dioctyl phthalate be hydrogenated? If so, what are the products and applications?
A9: Yes, dioctyl phthalate can be hydrogenated to produce cyclohexane dioctyl phthalate dibasic esters. This hydrogenation process typically utilizes catalysts with Ru and/or Pd on an Al2O3 support. The resulting cyclohexane dioctyl phthalate dibasic esters are valuable chemical intermediates. []
Q10: How is the adsorption of dioctyl phthalate on surfaces studied?
A10: Gas chromatography-mass spectrometry (GC-MS) is a technique used to study the adsorption of dioctyl phthalate on surfaces like silicon substrates. This method allows researchers to quantify the amount of dioctyl phthalate adsorbed and understand how it interacts with other organic compounds on the surface. []
Q11: Can dioctyl phthalate be used in electrochemical applications?
A11: Research indicates that dioctyl phthalate can be incorporated into carbon paste electrodes for voltammetric determination of ascorbic acid. The dioctyl phthalate, along with iron(II) phthalocyanine, modifies the electrode surface, enhancing the electrocatalytic oxidation of ascorbic acid. This modification allows for sensitive and selective detection of ascorbic acid. []
Q12: How does dioctyl phthalate impact the morphology of polymers like bisphenol-A polycarbonate (BAPC)?
A12: Studies have shown that dioctyl phthalate can induce the formation of unique dendritic crystal structures in bisphenol-A polycarbonate when crystallized under high pressure. Factors like temperature, pressure, crystallization time, and dioctyl phthalate concentration influence the growth and morphology of these dendritic crystals. [, ]
Q13: Can dioctyl phthalate be used to modify other materials besides PVC?
A13: Yes, research shows that dioctyl phthalate can be used to modify graphene nanoplatelets to enhance their dispersion within a natural rubber matrix. This modification improves the mechanical properties of the rubber composite, particularly abrasion resistance. []
Q14: What are the health concerns related to dioctyl phthalate exposure?
A14: While this document focuses on the scientific aspects of dioctyl phthalate, it's important to acknowledge that exposure to dioctyl phthalate has raised health concerns. Further research is crucial to fully understand the potential risks associated with exposure to this compound. [, , , , , ]
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